![molecular formula C5H9N B13010685 (1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
(1R,5S)-2-Azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-2-Azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C, followed by treatment with sodium hypochlorite and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C and pH 10.4, is one such method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as sodium hypochlorite and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-2-Azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (1R,5S)-2-Azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect monoamine neurotransmitters, which play a crucial role in various neurological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,5S)-Bicyclo[3.1.0]hexan-2-ol
- (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
(1R,5S)-2-Azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H9N |
|---|---|
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
(1R,5S)-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
WSSDGZWSPMAECX-CRCLSJGQSA-N |
Isomerische SMILES |
C1CN[C@H]2[C@@H]1C2 |
Kanonische SMILES |
C1CNC2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)

![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
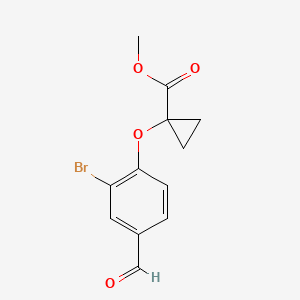
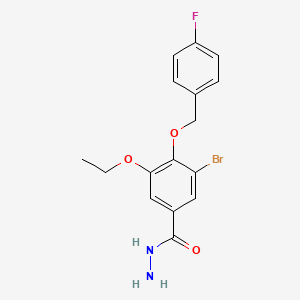
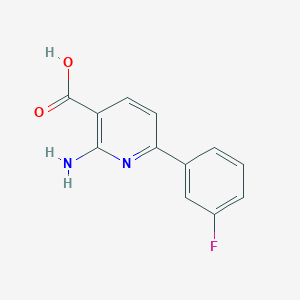
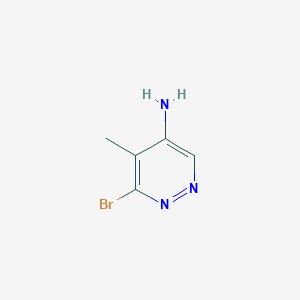
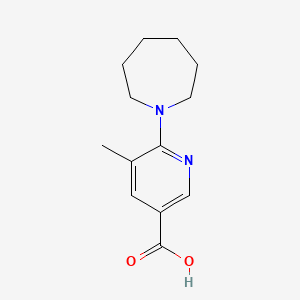
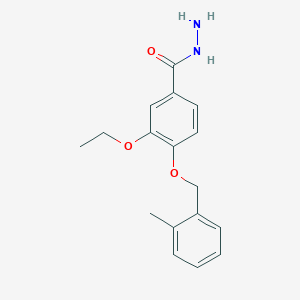
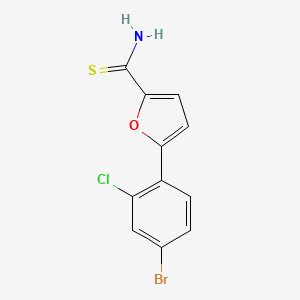

![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
